molecular formula C17H15BrClNO3 B4981584 3-[(3-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one

3-[(3-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one

Cat. No. B4981584
M. Wt: 396.7 g/mol
InChI Key: VOMKHVAIQPNLIC-BQYQJAHWSA-N
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Description

3-[(3-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the chalcone family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[(3-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one is not fully understood. However, it has been suggested that the compound may exert its biological effects through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to exhibit antibacterial and antifungal activity. However, the compound may also have toxic effects on certain cell types, and further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its potential to exhibit diverse biological activities. However, the compound may also have limitations, such as its potential toxicity to certain cell types and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 3-[(3-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one. One direction could be to study its potential use as a fluorescent probe for detecting metal ions. Another direction could be to further investigate its anti-inflammatory and anti-cancer properties, and to explore its potential use as a therapeutic agent. Additionally, further studies are needed to fully understand its mechanism of action and potential toxic effects.
In conclusion, 3-[(3-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one is a chemical compound with diverse potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.

Synthesis Methods

The synthesis of 3-[(3-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one involves the reaction of 3-bromo-4-chloroaniline with 3,4-dimethoxyacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism to yield the desired product. The purity of the compound can be improved through recrystallization or chromatography.

Scientific Research Applications

3-[(3-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

(E)-3-(3-bromo-4-chloroanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClNO3/c1-22-16-6-3-11(9-17(16)23-2)15(21)7-8-20-12-4-5-14(19)13(18)10-12/h3-10,20H,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMKHVAIQPNLIC-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)Cl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Cl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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